7-Chloro-1H-benzo[d]imidazol-5-amine
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Overview
Description
7-Chloro-1H-benzo[d]imidazol-5-amine is a compound with the molecular formula C7H5ClN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest in recent years . A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .Molecular Structure Analysis
The structure of imidazole includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of this compound includes an additional chlorine atom .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazole derivatives often involves the formation of bonds during the formation of the imidazole .Physical and Chemical Properties Analysis
This compound has a molecular weight of 152.58 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
7-Chloro-1H-benzo[d]imidazol-5-amine derivatives have been synthesized and assessed for their antimicrobial properties. Compounds such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and 4-(1H-benz[d]imidazol-2yl)-3-alkyl-2,3-dihydro-1,3-thiazol-2-amine were created through cyclocondensation of 2-acetyl benzimidiazoles with thiourea. Some hybrids in these series showed comparable antibacterial activity to Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (Reddy & Reddy, 2010), (Reddy & Reddy, 2010).
Aminocarbonylation-Heterocyclization Approach
A novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles was presented. This method involves oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines to give corresponding alkynylamide intermediates, followed by in situ conjugated addition and double-bond isomerization to yield 2-(1-alkyl-1H-benzo[d]imidazo[1,2-a]imidazol-2-yl)acetamides (Veltri et al., 2018).
Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones
Imidazolyl Schiff bases, triazoles, and azetidinones were synthesized and their molecular properties were predicted, indicating good intestinal absorption and bioactivity scores. Certain derivatives demonstrated excellent antibacterial activity against B. subtilis and prominent antifungal activity on A. niger (Rekha et al., 2019).
Synthesis of Dual Serotonin Receptor Antagonists
46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones and related compounds were synthesized and evaluated as potent dual 5-HT7/5-HT2A serotonin receptors ligands. The compounds showed the ability to cross the blood-brain barrier and displayed distribution consistent with 5-HT7R and 5-HT2AR in the CNS (Deau et al., 2015).
DFT, Molecular Docking, and Experimental FT-IR, FT-Raman, NMR Studies
A molecule with the structure 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated for its potential in treating hypertension and its role as an I1 imidazoline receptor agonist. The study involved experimental and theoretical analyses, focusing on molecular structure, vibrations, and electronic properties (Aayisha et al., 2019).
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of biological activities and are key components in a variety of functional molecules . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological processes . For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Some imidazole derivatives have shown promising results as potential anticancer agents .
Properties
IUPAC Name |
7-chloro-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYRYDRCKNHDLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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